molecular formula C12H10ClN3O3 B14921151 5-[(3-chlorophenyl)carbamoyl]-1-methyl-1H-pyrazole-4-carboxylic acid

5-[(3-chlorophenyl)carbamoyl]-1-methyl-1H-pyrazole-4-carboxylic acid

Cat. No.: B14921151
M. Wt: 279.68 g/mol
InChI Key: LZMGKCGLOAHHRY-UHFFFAOYSA-N
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Description

5-[(3-CHLOROANILINO)CARBONYL]-1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID is a complex organic compound that features a pyrazole ring substituted with a carboxylic acid group, a methyl group, and a 3-chloroanilino carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(3-CHLOROANILINO)CARBONYL]-1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the reaction conditions, minimize waste, and ensure consistent product quality. The use of advanced analytical techniques, such as NMR and HPLC, is crucial for monitoring the reaction progress and verifying the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-[(3-CHLOROANILINO)CARBONYL]-1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

5-[(3-CHLOROANILINO)CARBONYL]-1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[(3-CHLOROANILINO)CARBONYL]-1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and are often elucidated through detailed biochemical and molecular studies .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives with different substituents, such as:

Uniqueness

The uniqueness of 5-[(3-CHLOROANILINO)CARBONYL]-1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C12H10ClN3O3

Molecular Weight

279.68 g/mol

IUPAC Name

5-[(3-chlorophenyl)carbamoyl]-1-methylpyrazole-4-carboxylic acid

InChI

InChI=1S/C12H10ClN3O3/c1-16-10(9(6-14-16)12(18)19)11(17)15-8-4-2-3-7(13)5-8/h2-6H,1H3,(H,15,17)(H,18,19)

InChI Key

LZMGKCGLOAHHRY-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C=N1)C(=O)O)C(=O)NC2=CC(=CC=C2)Cl

Origin of Product

United States

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